Dexmethylphenidate hydrochloride

Catalog No.
S1524335
CAS No.
23655-65-4
M.F
C14H19NO2.ClH
C14H20ClNO2
M. Wt
269.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexmethylphenidate hydrochloride

CAS Number

23655-65-4

Product Name

Dexmethylphenidate hydrochloride

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

Molecular Formula

C14H19NO2.ClH
C14H20ClNO2

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H

InChI Key

JUMYIBMBTDDLNG-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Dexmethylphenidate, Dexmethylphenidate Hydrochloride, Focalin, Focalin XR, Hydrochloride, Dexmethylphenidate, XR, Focalin

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-]

Treatment of Attention Deficit Hyperactivity Disorder (ADHD):

Dexmethylphenidate hydrochloride (d-MPH) is primarily studied and used in scientific research for the treatment of ADHD. It is the d-isomer of methylphenidate, a stimulant medication. Studies have shown d-MPH to be effective in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. Compared to the racemic mixture of methylphenidate (d,l-MPH), d-MPH may require a lower dose while offering a longer duration of action [, ].

Mechanism of Action:

The exact mechanism of action of d-MPH is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the central nervous system []. These neurotransmitters play a crucial role in attention, focus, and impulse control.

Additional Areas of Research:

While the primary focus of d-MPH research is ADHD treatment, there is emerging interest in its potential applications for other conditions. Some areas of exploration include:

  • Narcolepsy: Studies suggest d-MPH might improve wakefulness and reduce excessive daytime sleepiness in individuals with narcolepsy [].
  • Fatigue: Research is investigating the potential use of d-MPH to manage fatigue associated with various medical conditions.
  • Cognitive Enhancement: Limited research explores the potential of d-MPH to improve cognitive function in healthy individuals, but more studies are needed to confirm these findings.

Dexmethylphenidate hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder. It is the d-threo enantiomer of racemic methylphenidate and is marketed under the brand name Focalin. This compound works by altering the levels of certain neurotransmitters in the brain, particularly dopamine and norepinephrine, which are crucial for attention and impulse control .

The chemical formula for dexmethylphenidate hydrochloride is C₁₄H₁₉NO₂·HCl, with a molecular weight of 269.77 g/mol. It appears as a white to off-white powder and is soluble in water and methanol .

Dexmethylphenidate is a controlled substance due to its potential for abuse and dependence. Common side effects include decreased appetite, insomnia, anxiety, and headaches. In severe cases, it can cause cardiovascular issues, psychosis, or seizures.

Safety considerations:

  • Contraindications: Dexmethylphenidate is contraindicated in individuals with a history of severe heart problems, psychosis, or uncontrolled hypertension.
  • Drug interactions: Dexmethylphenidate can interact with other medications, including antidepressants and blood pressure medications. It is crucial to disclose all medications to the prescribing physician before starting Dexmethylphenidate.
  • Pregnancy and lactation: Dexmethylphenidate should be used with caution during pregnancy and lactation as its safety profile in these populations is not fully established.
Typical of amines and esters. Key reactions include:

  • Hydrolysis: Dexmethylphenidate can be hydrolyzed to form d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid.
  • Oxidation: The compound may be oxidized under specific conditions, leading to potential degradation products.
  • Acid-base reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming soluble salts with various bases.

These reactions may influence its stability, efficacy, and metabolism within biological systems.

Dexmethylphenidate exhibits significant biological activity as a stimulant. Its primary action is through the inhibition of the reuptake of dopamine and norepinephrine in the synaptic cleft, enhancing their availability in the brain. This mechanism results in improved attention span, increased focus, and reduced impulsivity in patients with attention deficit hyperactivity disorder .

The synthesis of dexmethylphenidate typically involves several steps:

  • Starting Material: The synthesis begins with methylphenidate as a precursor.
  • Resolution: The racemic mixture of methylphenidate is resolved into its enantiomers using chiral separation techniques such as chromatography or enzymatic resolution.
  • Formation of Hydrochloride Salt: The d-threo enantiomer is then reacted with hydrochloric acid to form dexmethylphenidate hydrochloride.

This multi-step process ensures the purity and efficacy of the final product.

Dexmethylphenidate hydrochloride is primarily used for:

  • Treatment of Attention Deficit Hyperactivity Disorder (ADHD): It helps manage symptoms such as inattention, hyperactivity, and impulsiveness.
  • Cognitive Enhancement: Some studies suggest its off-label use for cognitive enhancement in healthy individuals, although this is controversial due to ethical concerns and potential side effects .
  • Research Purposes: It is also utilized in clinical research to study ADHD and related disorders.

Dexmethylphenidate can interact with several substances:

  • Monoamine Oxidase Inhibitors (MAOIs): Co-administration can lead to severe hypertensive crises; thus, it is contraindicated within two weeks of MAOI use .
  • Antidepressants: Certain antidepressants may enhance the effects or side effects of dexmethylphenidate.
  • Other Stimulants: Concurrent use with other stimulants can increase the risk of cardiovascular side effects.

Monitoring for these interactions is crucial for patient safety.

Dexmethylphenidate shares similarities with several other compounds used for similar therapeutic purposes. Here are some key comparisons:

Compound NameStructure TypePrimary UseUnique Features
MethylphenidateRacemic mixtureADHD treatmentContains both d-threo and l-threo enantiomers
AmphetaminePhenethylamine derivativeADHD treatmentMore potent stimulant effects; higher addiction potential
LisdexamfetamineProdrug of dextroamphetamineADHD treatmentConverted to active form after ingestion; lower abuse potential
AtomoxetineSelective norepinephrine reuptake inhibitorADHD treatmentNon-stimulant; different mechanism of action

Dexmethylphenidate's uniqueness lies in its specific enantiomeric formulation which provides enhanced therapeutic effects while potentially reducing side effects associated with its racemic counterpart, methylphenidate .

Physical Description

Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.1182566 g/mol

Monoisotopic Mass

269.1182566 g/mol

Heavy Atom Count

18

Melting Point

435 to 439 °F (NTP, 1992)

UNII

4B3SC438HI

Related CAS

113-45-1 (Parent)

Drug Indication

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Pharmacology

Dexmethylphenidate Hydrochloride is a synthetic sympathomimetic amine with CNS stimulating properties. Dexmethylphenidate hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. This drug causes dependence and may cause an increase in heart rate and blood pressure. It is used in the treatment of attention deficit hyperactivity disorder. It may also be used in the treatment of fatigue and other nervous system effects seen with chemotherapy.

MeSH Pharmacological Classification

Central Nervous System Stimulants

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

23655-65-4

Wikipedia

Dexmethylphenidate hydrochloride

FDA Medication Guides

Concerta
Methylphenidate Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
JANSSEN PHARMS
10/13/2023
Metadate CD
CAPSULE, EXTENDED RELEASE;ORAL
LANNETT CO INC
Quillivant XR
FOR SUSPENSION, EXTENDED RELEASE;ORAL
NEXTWAVE
06/25/2021
Ritalin
TABLET;ORAL
NOVARTIS
Ritalin LA
Ritalin-SR
11/19/2019
Jornay PM
IRONSHORE PHARMS
Methylin
Methylphenidate Hydrochloride
TABLET, CHEWABLE;ORAL
SOLUTION;ORAL
SPECGX LLC
10/13/2023
Quillichew ER
TABLET, EXTENDED RELEASE, CHEWABLE;ORAL
NEXTWAVE PHARMS
Aptensio XR
RHODES PHARMS
Adhansia XR
PURDUE PHARMA LP
06/28/2021
Relexxii
VERTICAL PHARMACEUTICALS

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1.Zhang, C.L.,Feng, Z.J.,Liu, Y., et al. Methylphenidate enhances NMDA-receptor response in medial prefrontal cortex via sigma-1 receptor: A novel mechanism for methylphenidate action. PLoS One 7(12), (2012).

Explore Compound Types